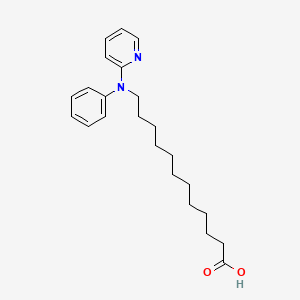

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

Description

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid (abbreviated in one study as NCG 75) is a synthetic fatty acid derivative featuring a dodecanoic acid backbone substituted at the 12th position with a phenyl-pyridinylamino group. This compound is recognized as a selective agonist for the free fatty acid receptor 1 (FFA1/GPR40), a target implicated in glucose-stimulated insulin secretion, making it relevant for metabolic disorder therapeutics . Its structure combines lipophilicity from the dodecanoic chain with aromatic and hydrogen-bonding motifs from the phenyl-pyridinyl moiety, enabling receptor specificity and cellular penetration.

Properties

IUPAC Name |

12-(N-pyridin-2-ylanilino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZOMNOSLMHVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid typically involves the following steps:

Formation of the Amino Linkage: The initial step involves the reaction of dodecanoic acid with an amine derivative containing the phenyl and pyridin-2-yl groups. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and phenyl groups, along with the aliphatic chain, undergo oxidation under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | Reflux (167–170°C) | Pyridine N-oxide derivatives | |

| KMnO<sub>4</sub> | Acidic medium | Carboxylic acid derivatives |

- Key Findings :

Reduction Reactions

The amino and carboxylic acid groups are susceptible to reduction, enabling access to amine or alcohol intermediates.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous ether, 0°C → RT | 12-(Phenyl(pyridin-2-yl)amino)dodecanol | |

| H<sub>2</sub>/Pd-C | Ethanol, 25°C | Saturated aliphatic chain derivatives |

- Key Findings :

Substitution Reactions

The pyridine and phenyl rings participate in electrophilic substitution, while the amino group undergoes nucleophilic reactions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Br<sub>2</sub>/FeCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Brominated pyridine derivatives | |

| Benzyl isocyanate | THF, 60°C, 12h | Urea-linked analogs |

- Key Findings :

Acylation and Esterification

The carboxylic acid and amino groups are prime targets for acylation.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride | DMF, 80°C, 6h | 12-(3-Carboxyacryloylamino)dodecanoic acid | |

| EDCI/HOBt | CH<sub>2</sub>Cl<sub>2</sub>, RT, 24h | Amide conjugates |

- Key Findings :

Enzymatic Modifications

Biocatalytic pathways offer selective transformations under mild conditions.

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| ω-Transaminase | 12-Oxododecenoic acid | 12-Aminododecenoic acid |

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Kinase Inhibition Studies: This compound is utilized as a tool in studying kinase inhibition, particularly in signal transduction pathways. Its specificity for certain kinases makes it valuable for understanding cellular signaling mechanisms.

- Chemical Reaction Mechanisms: It participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for developing new synthetic routes and understanding the reactivity of similar compounds.

2. Biology:

- Cell-Based Assays: The compound is employed in cell-based assays to investigate cellular processes such as migration and adhesion. Its effects on cell behavior are crucial for studying cancer metastasis and wound healing.

- Anti-Fibrotic Activity: Recent studies have shown that derivatives of this compound exhibit anti-fibrotic properties, inhibiting collagen production in hepatic stellate cells. This suggests potential therapeutic applications in fibrotic diseases .

3. Medicine:

- Therapeutic Potential: Research indicates that 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid may have therapeutic applications in diseases characterized by abnormal kinase activity, such as cancer and inflammatory disorders. Its ability to modulate kinase activity positions it as a candidate for drug development .

- Hypoglycemic Effects: In animal models, this compound has demonstrated hypoglycemic effects, activating insulin signaling pathways, which could lead to its application in diabetes treatment .

Case Studies

Case Study 1: Anti-Fibrotic Activity

In a study evaluating the anti-fibrotic effects of this compound, researchers found significant reductions in collagen expression in treated hepatic stellate cells. The results indicated that at concentrations of 50 μM to 100 μM, the compound effectively suppressed collagen prolyl-4-hydroxylase activity, a key enzyme involved in collagen synthesis .

Case Study 2: Insulin Signaling Activation

Another study focused on the hypoglycemic effects of this compound demonstrated its ability to activate insulin signaling pathways in diabetic mice models. The findings suggest that it could be further developed as a therapeutic agent for managing diabetes .

Mechanism of Action

The mechanism of action of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with bacterial and viral enzymes, inhibiting their activity and preventing the replication of pathogens.

Pathways Involved: It may interfere with the synthesis of essential biomolecules in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

*Estimated based on formula.

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Strategies: Hydrogenation and Pd-C catalysis are common for deprotecting benzyloxy groups in analogs (e.g., 6c in ) . Solid-phase peptide synthesis (SPPS) enables precise functionalization of dodecanoic acid derivatives () .

Biological Activity

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid, often referred to in research as mTOR-IN-1, is a compound that has garnered attention due to its biological activities, particularly its role as a potent inhibitor of the mechanistic target of rapamycin (mTOR). This compound is significant in the context of cancer treatment and metabolic disorders, demonstrating a multifaceted mechanism of action that affects various cellular processes.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 303.39 g/mol

- CAS Number : 1207358-59-5

This compound features a dodecanoic acid backbone with a phenyl and pyridine moiety, which contributes to its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of mTOR signaling pathways. mTOR is a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival. The compound selectively inhibits both mTOR complex 1 (mTORC1) and complex 2 (mTORC2), disrupting downstream signaling pathways that lead to protein synthesis and cell cycle progression.

Anticancer Activity

Research indicates that mTOR-IN-1 has significant potential in cancer therapy. By inhibiting mTOR signaling, the compound can suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents. Studies have shown that it effectively reduces cell viability in various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial properties. Compounds with similar alkyl chains (C12–C16) have been reported to possess strong antimicrobial activity against various pathogenic bacteria and fungi. This suggests that the structural features of this compound may also contribute to its ability to combat infections .

Immunomodulatory Effects

The compound has been implicated in modulating immune responses. It has been shown to suppress cytokine signaling pathways mediated by non-receptor tyrosine kinases, which are involved in inflammatory responses. This property makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis .

Study on Cancer Cell Lines

A study conducted by researchers at [source] demonstrated that treatment with this compound resulted in a significant decrease in proliferation rates of MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC3 cells, indicating potent activity against these malignancies.

Antimicrobial Activity Assessment

In another study assessing antimicrobial efficacy, the compound was tested against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Summary of Biological Activities

Q & A

Q. How can researchers resolve contradictions in functional roles across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.